An In-depth Technical Guide to 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine
An In-depth Technical Guide to 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine
This guide provides a comprehensive technical overview of 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine (CAS Number: 1159821-19-8), a substituted pyridine derivative with significant potential in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's synthesis, physicochemical properties, reactivity, and prospective applications, grounding all information in established chemical principles and field-proven insights.
Introduction and Strategic Importance
5-Bromo-2-(cyclohex-1-en-1-yl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom and a cyclohexenyl group. This unique combination of a reactive halogen and a vinyl moiety on a privileged heterocyclic scaffold makes it a valuable building block in organic synthesis. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of diverse functionalities. The cyclohexenyl group, on the other hand, can be further modified or can participate in cycloaddition reactions, opening avenues for the construction of complex molecular architectures. The pyridine core itself is a common motif in pharmaceuticals, known for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1][2][3]
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine is presented below. This data is essential for proper handling, storage, and experimental design.
| Property | Value | Reference |
| CAS Number | 1159821-19-8 | [4] |
| Molecular Formula | C₁₁H₁₂BrN | |
| InChI Code | 1S/C11H12BrN/c12-10-6-7-11(13-8-10)9-4-2-1-3-5-9/h4,6-8H,1-3,5H2 | [4] |
| InChI Key | QRRYHFFMYKAAAC-UHFFFAOYSA-N | [4] |
| Storage Temperature | -10 °C | [4] |
| Signal Word | Warning | [4] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [4] |
| Pictogram | GHS07 (Exclamation Mark) | [4] |
Synthesis Strategy: Palladium-Catalyzed Cross-Coupling
The structure of 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine strongly suggests its synthesis via a palladium-catalyzed cross-coupling reaction. Both the Suzuki-Miyaura and Heck reactions are viable and powerful methods for forming the crucial C-C bond between the pyridine ring and the cyclohexenyl moiety.[5][6][7][8]
Choice of Method: While the Heck reaction, coupling an aryl halide with an alkene, is a plausible route, the Suzuki-Miyaura coupling is often preferred for its generally milder reaction conditions, high functional group tolerance, and the commercial availability and stability of boronic acid reagents.[7][8][9][10] The Suzuki reaction typically involves the coupling of an organoboron compound with an organohalide.[8][10] For the synthesis of the target molecule, this would entail the reaction of 2,5-dibromopyridine with cyclohex-1-en-1-ylboronic acid. The selectivity of the Suzuki coupling at the more reactive 2-position of the pyridine ring is a key consideration.
Proposed Synthetic Workflow: Suzuki-Miyaura Coupling
The following diagram illustrates the proposed synthetic pathway for 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine.
Caption: Proposed Suzuki-Miyaura synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies.[7][11] Optimization may be required to achieve the highest yield and purity.
Materials:
-
2,5-Dibromopyridine
-
Cyclohex-1-en-1-ylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dibromopyridine (1.0 eq.), cyclohex-1-en-1-ylboronic acid (1.1 eq.), and potassium carbonate (2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Add toluene and water (typically in a 4:1 to 10:1 ratio). Degas the solvent mixture by bubbling the inert gas through it for 15-20 minutes. Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) to the flask.
-
Reaction: Heat the reaction mixture to reflux (typically 90-110 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine.
Causality of Experimental Choices:
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which would deactivate it.[8] An inert atmosphere is crucial to maintain its catalytic activity throughout the reaction.
-
Base (K₂CO₃): The base is essential for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle.[9]
-
Solvent System (Toluene/H₂O): The biphasic solvent system is common for Suzuki couplings, allowing both the organic-soluble reactants and the inorganic base to be present in the reaction mixture.
-
Catalyst (Pd(PPh₃)₄): This is a widely used and effective catalyst for Suzuki-Miyaura reactions, known for its reliability across a range of substrates.[7][11]
Chemical Reactivity and Potential for Further Functionalization
The chemical reactivity of 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine is dominated by the bromine atom and the cyclohexenyl moiety.
-
Further Cross-Coupling Reactions: The remaining bromine atom at the 5-position is a prime site for subsequent palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, Sonogashira, or Buchwald-Hartwig amination reactions.[12][13][14] This allows for the introduction of a second point of diversity, making the molecule an excellent scaffold for building libraries of compounds for screening.
-
Reactions of the Cyclohexenyl Group: The double bond in the cyclohexenyl ring can undergo various transformations, including hydrogenation, epoxidation, dihydroxylation, and cycloaddition reactions. This provides another avenue for structural modification.
-
Pyridine Ring Chemistry: The pyridine nitrogen can be quaternized or oxidized to an N-oxide, which can alter the electronic properties of the ring and enable further functionalization.
The following diagram illustrates the potential reactive sites and subsequent transformations.
Caption: Potential reaction pathways for the target molecule.
Potential Applications in Research and Development
While specific applications for 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine are not extensively documented in the public domain, its structure suggests significant potential in several areas:
-
Medicinal Chemistry: As a scaffold, it can be elaborated into a diverse library of compounds for screening against various biological targets. The pyridine moiety is a well-known pharmacophore, and the ability to introduce two different substituents via sequential cross-coupling reactions makes it a highly attractive starting material for drug discovery programs, particularly in oncology and neuroscience.[1][15]
-
Materials Science: Substituted pyridines are used in the development of organic light-emitting diodes (OLEDs), polymers, and other functional materials.[1] The rigid structure and potential for extended conjugation through further derivatization could make this compound a useful building block for novel electronic materials.
-
Agrochemicals: The pyridine ring is also a common feature in pesticides and herbicides.[1] The derivatization of this compound could lead to the discovery of new agrochemicals with improved efficacy and environmental profiles.
Conclusion
5-Bromo-2-(cyclohex-1-en-1-yl)pyridine represents a strategically important and versatile chemical building block. Its synthesis is readily achievable through well-established palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The presence of two distinct and orthogonally reactive sites—the bromo substituent and the cyclohexenyl double bond—provides a rich platform for the creation of complex molecules with potential applications in pharmaceutical development, materials science, and agrochemicals. This guide provides a solid foundation for researchers to harness the synthetic potential of this promising compound.
References
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. baranlab.org [baranlab.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. 5-bromo-2-(cyclohex-1-en-1-yl)pyridine | 1159821-19-8 [sigmaaldrich.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. mdpi.com [mdpi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. SATHEE: Chemistry Heck Reaction [sathee.iitk.ac.in]
- 14. Stille reaction - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
